N-cyclohexyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
Description
This compound features a triazolopyridazine core fused with a furan substituent at position 3, a piperazine ring at position 6, and a cyclohexyl carboxamide group. The triazolopyridazine system is a heterocyclic scaffold known for its bioactivity in kinase inhibition and CNS targeting .
Properties
IUPAC Name |
N-cyclohexyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c28-20(21-15-5-2-1-3-6-15)26-12-10-25(11-13-26)18-9-8-17-22-23-19(27(17)24-18)16-7-4-14-29-16/h4,7-9,14-15H,1-3,5-6,10-13H2,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFVZDBJWFDOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
Triazolopyridazine Derivatives
- N-(2-Fluorophenyl)-4-[3-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxamide (): Key Difference: Replaces the cyclohexyl group with a 2-fluorophenyl carboxamide. However, the smaller aromatic ring may reduce steric bulk compared to cyclohexyl, altering solubility and metabolic pathways . Molecular Weight: 407.41 g/mol vs. ~449.5 g/mol (estimated for the target compound).
Benzoxazine and Pyridine Derivatives
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Key Difference: Substitutes the triazolopyridazine core with a benzoxazine-pyridine hybrid. The benzoxazine ring may confer distinct hydrogen-bonding capabilities . Molecular Weight: 455.8 g/mol.
Substituent Effects on Piperazine-Carboxamide
Aryl vs. Cycloalkyl Carboxamide
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Key Difference: Uses a 4-chlorophenyl carboxamide and an ethyl-piperazine group. The ethyl group on piperazine may reduce conformational flexibility compared to the unsubstituted piperazine in the target compound .
Heterocyclic Extensions
- Compound 28 (): 4-(3-(3-Oxo-benzooxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide Key Difference: Incorporates a benzooxazinone-propanoyl extension. Impact: The carbonyl group and benzooxazine system enable additional hydrogen bonding, possibly increasing affinity for serine/threonine kinases. The pyridinyl carboxamide may improve solubility via nitrogen lone-pair interactions .
Structure-Activity Relationship (SAR) Insights
Triazolopyridazine Core : Critical for kinase inhibition; modifications here (e.g., benzoxazine in ) shift target selectivity.
Carboxamide Substituent :
- Aryl Groups (e.g., fluorophenyl): Enhance binding via halogen bonds but may increase CYP450-mediated metabolism.
- Cycloalkyl Groups : Improve membrane permeability but reduce solubility.
Piperazine Conformation : Chair conformation () is common; substituents like ethyl or acyl groups () may restrict flexibility, affecting binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
